N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzo[d][1,3]dioxole moiety and a 3-(methylthio)phenyl group, connected through an oxalamide linkage. The unique structural attributes of this compound make it a potential candidate for various biological and chemical applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various cancer cell lines .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation .
Result of Action
Similar compounds have shown anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide typically involves the following steps:
Formation of Benzo[d][1,3]dioxole Derivative: The benzo[d][1,3]dioxole moiety can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form piperonal, which is then subjected to further reactions to introduce the desired substituents.
Preparation of 3-(Methylthio)phenyl Derivative: The 3-(methylthio)phenyl group can be synthesized by reacting 3-bromothiophenol with methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the 3-(methylthio)phenyl derivative using oxalyl chloride and a base like triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)urea: Similar structure but with a urea linkage instead of an oxalamide.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to its oxalamide linkage, which can provide distinct hydrogen bonding and electronic properties compared to urea or carbamate analogs. This uniqueness can result in different biological activities and applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-23-12-4-2-3-10(7-12)17-15(19)16(20)18-11-5-6-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMRHVUWXFADHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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